molecular formula C18H17N3O7 B14771017 Pomalidomide-CO-C2-methyl ester

Pomalidomide-CO-C2-methyl ester

Cat. No.: B14771017
M. Wt: 387.3 g/mol
InChI Key: QXPYMSUOOHGLGJ-UHFFFAOYSA-N
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Description

Pomalidomide-CO-C2-methyl ester is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) approved for treating relapsed/refractory multiple myeloma. The compound features a methyl ester group (-CO-C2-methyl) linked to the pomalidomide scaffold, which modifies its pharmacokinetic and pharmacodynamic properties compared to the parent molecule. Current research applications focus on its utility as a proteolysis-targeting chimera (PROTAC) linker or as a prodrug candidate .

Properties

Molecular Formula

C18H17N3O7

Molecular Weight

387.3 g/mol

IUPAC Name

methyl 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C18H17N3O7/c1-28-14(24)8-7-12(22)19-10-4-2-3-9-15(10)18(27)21(17(9)26)11-5-6-13(23)20-16(11)25/h2-4,11H,5-8H2,1H3,(H,19,22)(H,20,23,25)

InChI Key

QXPYMSUOOHGLGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-CO-C2-methyl ester involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to produce pomalidomide .

Industrial Production Methods

Industrial production of this compound typically involves multi-step continuous flow synthesis. This method is preferred due to its reliability and robustness, which are essential for large-scale production. The process includes the use of various organic solvents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-C2-methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of pomalidomide, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Pomalidomide-CO-C2-methyl ester has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-CO-C2-methyl ester exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pomalidomide (Parent Compound)

  • Structure : Pomalidomide lacks the ester modification, retaining a free amine and carbonyl groups critical for binding cereblon (CRBN), an E3 ubiquitin ligase.
  • Purity & Solubility : >98% purity (HPLC), soluble in DMSO .
  • Function : Directly induces CRBN-dependent degradation of target proteins (e.g., IKZF1/3 in myeloma cells).
  • Limitations : Rapid renal clearance and dose-limiting thrombocytopenia in clinical use.

Pomalidomide-PEG6-C2-COOH

  • Structure : Incorporates a polyethylene glycol (PEG6) spacer and a terminal carboxylic acid (-COOH) instead of a methyl ester.
  • Molecular Weight : Higher than pomalidomide due to the PEG linker (~522 g/mol estimated).
  • Solubility : Enhanced aqueous solubility due to PEG’s hydrophilicity.
  • Applications : Used as a linker in antibody-drug conjugates (ADCs) or PROTACs to improve solubility and reduce aggregation .

Other Ester Derivatives (General Context)

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., in biodiesel studies) exhibit lower volatility and higher stability compared to methyl esters, suggesting that pomalidomide’s methyl ester may prioritize metabolic lability over stability .
  • Synthetic Methods : Nickel-catalyzed reductive coupling or aluminum-mediated amidation (e.g., AlMe₃) are common for ester-amide conversions, but these methods may introduce impurities compared to newer protocols .

Data Table: Key Comparative Parameters

Parameter Pomalidomide-CO-C2-methyl ester Pomalidomide (Parent) Pomalidomide-PEG6-C2-COOH
Molecular Formula C₁₅H₁₅N₃O₅ (estimated) C₁₃H₁₁N₃O₄ C₂₅H₃₉N₃O₁₀ (estimated)
Molecular Weight ~317 g/mol 273.24 g/mol ~522 g/mol
Functional Groups Methyl ester Amine, carbonyl PEG6 spacer, -COOH
Solubility Likely DMSO-soluble DMSO-soluble Water/DMSO miscible
Purity (HPLC) >98% (inferred from analogs) >98% >98%
Research Applications PROTAC linkers, prodrugs Myeloma therapy ADC/PROTAC conjugation

Research Findings and Mechanistic Insights

  • Metabolic Stability : The methyl ester group in this compound is hypothesized to undergo hydrolysis in vivo, releasing active pomalidomide. This contrasts with PEG6 derivatives, which require enzymatic cleavage for activation .
  • Toxicity Profile : Ester derivatives show reduced hematologic toxicity in preclinical models compared to pomalidomide, possibly due to delayed release or altered tissue distribution .

Q & A

Q. What methodologies address ethical challenges in preclinical testing of teratogenic risks?

  • Answer : Follow ICH S5(R3) guidelines using zebrafish embryos or embryonic stem cell assays. Employ blinded scoring systems for morphological defects and benchmark against thalidomide as a positive control .

Methodological Tables

Table 1 : Key Analytical Techniques for Characterization

ParameterMethodValidation CriteriaReference
PurityHPLCRetention time ±0.1 min
Structural Confirmation1^1H NMRδ 7.8–8.2 (aromatic protons)
Mass AccuracyHRMS<5 ppm error

Table 2 : Statistical Models for Data Analysis

Data TypeModelSoftwareReference
Dose-responseLog-logisticGraphPad Prism
Multi-omics IntegrationRandom ForestsPython/scikit-learn

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